![molecular formula C12H12F3N3O B4793136 N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B4793136.png)
N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine
Overview
Description
N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways of B cells and other immune cells.
Mechanism of Action
N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways of B cells and other immune cells. BTK plays a critical role in the activation and proliferation of B cells, which are important components of the immune system. By inhibiting BTK, N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine can block the activation and proliferation of cancer cells and other immune cells, leading to reduced tumor growth and improved immune function.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to have a number of biochemical and physiological effects. In addition to inhibiting BTK activity, the compound has been shown to affect the expression of a number of genes involved in cancer cell growth and survival. N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been shown to modulate the activity of other enzymes and signaling pathways involved in cancer and immune function.
Advantages and Limitations for Lab Experiments
N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has several advantages for use in lab experiments. The compound is highly specific for BTK, which makes it a valuable tool for studying the role of BTK in cancer and immune function. In addition, N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for use in animal models and clinical trials. However, there are also limitations to the use of N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine in lab experiments. The compound is relatively new, and there is still much to be learned about its effects on cancer and immune function. In addition, the compound may have off-target effects on other enzymes and signaling pathways, which could complicate data interpretation.
Future Directions
There are many future directions for research on N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine. One area of interest is the development of combination therapies that include N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine and other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the use of N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine in combination with immunotherapy, which could enhance the immune response to cancer cells. In addition, there is interest in exploring the use of N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine in autoimmune diseases and other immune-related disorders. Finally, there is a need for further research on the mechanisms of action of N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine, including its effects on other enzymes and signaling pathways.
Scientific Research Applications
N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. In addition, N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. The compound has also been studied for its potential use in autoimmune diseases and other immune-related disorders.
properties
IUPAC Name |
N-(2-methoxyethyl)-2-(trifluoromethyl)quinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-19-7-6-16-10-8-4-2-3-5-9(8)17-11(18-10)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLCOIDJXDRDGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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